REACTION_CXSMILES
|
ClCCl.Cl.[NH2:5][C@H:6]([C:9]([O:11][CH3:12])=[O:10])[CH2:7]O.[C:13](Cl)(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(N(CC)CC)C>[C:14]1([C:13]([NH:5][C:6](=[CH2:7])[C:9]([O:11][CH3:12])=[O:10])=[O:20])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
Cl.N[C@@H](CO)C(=O)OC
|
Name
|
|
Quantity
|
77 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
132 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
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Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
WASH
|
Details
|
the reaction system was washed twice with saturated aqueous sodium hydrogen carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Insoluble material was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane (300 mL)
|
Type
|
ADDITION
|
Details
|
2,3,4,6,7,8,9,10-octahydroprimido[1,2-a]azepine (52.0 g) was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 4 hr
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
the reaction system was washed twice with water and saturated aqueous sodium hydrogen carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Insoluble material was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(=O)NC(C(=O)OC)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |